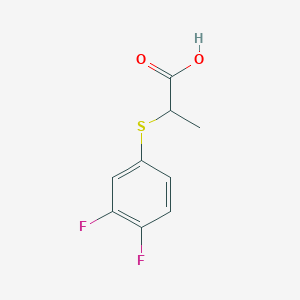

2-((3,4-Difluorophenyl)thio)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

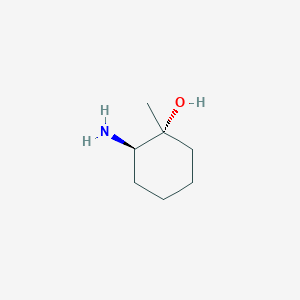

2-((3,4-Difluorophenyl)thio)propanoic acid is a chemical compound with the molecular formula C9H8F2O2S . It has a molecular weight of 218.22 Da . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of 2-((3,4-Difluorophenyl)thio)propanoic acid consists of a propanoic acid group attached to a 3,4-difluorophenyl group via a sulfur atom . The InChI code for this compound is 1S/C9H8F2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) .Scientific Research Applications

Synthetic Protocols and Chemical Transformations 2-((3,4-Difluorophenyl)thio)propanoic acid, a derivative of propanoic acid, has been explored for its potential in synthesizing various organic compounds. For instance, derivatives of difluorophenyl propanoic acids have been employed as intermediates in synthesizing chemically stable and lipophilic compounds like Danshensu derivatives, aimed at improving their pharmacokinetic properties (Dong, Wang, & Zhu, 2009). Moreover, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid, a derivative aimed to enhance the chemical stability and liposolubility of danshensu, signifies the compound's role in synthesizing bioactive derivatives (Lei Chen et al., 2016).

Role in Organic Semiconductor and Solar Cell Development In the realm of material sciences, derivatives of difluorophenyl propanoic acid have shown significance. For instance, a study presented the synthesis of organic semiconductors where 3,4-ethylene dioxythiophene moieties were utilized as an end group, marking the potential of such derivatives in the development of advanced organic conductors and semiconductors (Chenzhu Yin et al., 2022). Moreover, the creation of novel organic sensitizers for solar cell applications, incorporating donor, electron-conducting, and anchoring groups, underscores the role of such compounds in enhancing the efficiency of solar cells (Sanghoon Kim et al., 2006).

Polymorphic Studies and Pharmaceutical Applications Polymorphic forms of compounds related to difluorophenyl propanoic acid have been characterized to understand their physical and chemical properties, highlighting the compound's relevance in pharmaceutical development and analytical techniques (F. Vogt et al., 2013). Additionally, the development of enzymatic processes for preparing chiral intermediates for pharmaceuticals, like Ticagrelor, from related compounds, demonstrates the compound's application in manufacturing clinically significant pharmaceuticals (Xiang Guo et al., 2017).

Safety and Hazards

The safety data sheet for 2-((3,4-Difluorophenyl)thio)propanoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name |

2-(3,4-difluorophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2S/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNMSUWYKMPZJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=CC(=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,4-Difluorophenyl)thio)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2797869.png)

![1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one](/img/structure/B2797870.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/no-structure.png)

![3-({[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2797882.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2797883.png)

![2-[[2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2797888.png)

![6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2797890.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2797891.png)